Tert-butyl 7-bromoquinoline-2-carboxylate Tert-butyl 7-bromoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16439173
InChI: InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)11-7-5-9-4-6-10(15)8-12(9)16-11/h4-8H,1-3H3
SMILES:
Molecular Formula: C14H14BrNO2
Molecular Weight: 308.17 g/mol

Tert-butyl 7-bromoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC16439173

Molecular Formula: C14H14BrNO2

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-bromoquinoline-2-carboxylate -

Specification

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
IUPAC Name tert-butyl 7-bromoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)11-7-5-9-4-6-10(15)8-12(9)16-11/h4-8H,1-3H3
Standard InChI Key FZAGFQGLHLGLPK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The core structure of tert-butyl 7-bromoquinoline-2-carboxylate consists of a quinoline ring system substituted with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) group at the 2-position. Key structural analogs include:

Propertytert-Butyl 7-bromo-2-oxoquinoline-1(2H)-carboxylate tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
CAS Number1068437-26-21187932-64-4
Molecular FormulaC₁₄H₁₄BrNO₃C₁₄H₁₈BrNO₂
Molar Mass (g/mol)324.17312.20
IUPAC Name1,1-dimethylethyl 7-bromo-2-oxo-1,2-dihydroquinoline-1-carboxylatetert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate

The Boc group enhances steric protection of the amine functionality, while the bromine atom facilitates cross-coupling reactions in drug discovery .

Spectroscopic Data

While direct NMR data for tert-butyl 7-bromoquinoline-2-carboxylate are unavailable, related compounds exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the quinoline ring appear between δ 7.5–8.5 ppm, with tert-butyl groups resonating as singlets near δ 1.4 ppm .

  • ¹³C NMR: The carbonyl carbon of the Boc group typically resonates at ~165 ppm, while the quaternary carbons of the tert-butyl group appear at ~28 ppm .

Synthetic Methodologies

Domino Synthesis from Arylmethyl Azides

A general protocol for synthesizing quinoline-3-carboxylates involves a domino reaction between arylmethyl azides and ethyl 3-ethoxyacrylate under acidic conditions :

  • Azide Preparation: Benzyl alcohols are converted to benzylic azides via treatment with PBr₃ followed by NaN₃ in DMSO.

  • Cyclization: The azide reacts with ethyl 3-ethoxyacrylate in toluene with triflic acid (TfOH) catalysis, forming the quinoline core.

  • Oxidation: Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic quinoline system .

For brominated derivatives, bromine can be introduced via electrophilic substitution or through pre-brominated starting materials.

Eco-Efficient Routes from Furfural

Recent advances utilize furfural—a biomass-derived platform chemical—to synthesize quinoline-2-carboxylic acids. In a iodine-catalyzed process, furfural condenses with amino acids to form quinaldic acid derivatives, which can be esterified with tert-butanol to yield the target compound .

Functional Applications

Pharmaceutical Intermediates

Brominated quinolines are pivotal in constructing kinase inhibitors and antimicrobial agents. The Boc group enables selective deprotection during multi-step syntheses, while the bromine atom participates in Suzuki-Miyaura cross-couplings to introduce aryl or heteroaryl moieties . For instance, analogs of this compound have been used to develop:

  • Anti-inflammatory agents: Bromoquinolines modulate COX-2 and TNF-α pathways .

  • Anticancer drugs: The quinoline scaffold inhibits topoisomerase II and tubulin polymerization .

Materials Science

In polymer chemistry, tert-butyl esters serve as thermally labile protecting groups. Copolymerization with styrene or acrylates yields materials with tunable degradation profiles, applicable in controlled-release drug delivery systems .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic tert-butyl group .

  • Stability: Stable under inert atmospheres but susceptible to acid-catalyzed hydrolysis of the ester group .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–150°C, with decomposition onset above 200°C .

Industrial and Regulatory Considerations

Scale-Up Challenges

Key issues include:

  • Cost of Bromination: Electrophilic bromination requires expensive reagents like NBS (N-bromosuccinimide).

  • Purification: Chromatographic separation of regioisomers remains labor-intensive .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator